molecular formula C10H15Cl3N2O B2375748 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride CAS No. 2416230-03-8

5-chloro-2-(piperazin-1-yl)phenol dihydrochloride

Cat. No.: B2375748
CAS No.: 2416230-03-8
M. Wt: 285.59
InChI Key: WJGVESBUKAFNKX-UHFFFAOYSA-N
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Description

5-chloro-2-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H13ClN2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride typically involves the reaction of 5-chloro-2-nitrophenol with piperazine. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

5-chloro-2-(piperazin-1-yl)phenol dihydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide dihydrochloride
  • (5-Chloro-2-isopropoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone hydrochloride

Uniqueness

5-chloro-2-(piperazin-1-yl)phenol dihydrochloride is unique due to its specific substitution pattern and the presence of both a phenol and a piperazine moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-chloro-2-piperazin-1-ylphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSDZMCJVYALIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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